This compound can be synthesized through various methods involving thiophene chemistry. It is classified as an aromatic heterocyclic compound due to the presence of the sulfur atom in its structure. The compound is often referenced in scientific literature for its potential applications in pharmaceuticals and organic synthesis.
The synthesis of methyl 5-(aminomethyl)thiophene-2-carboxylate typically involves several key steps:
Methyl 5-(aminomethyl)thiophene-2-carboxylate has a molecular formula of . Its structure features:
The three-dimensional arrangement of atoms allows for specific interactions with biological targets, making it relevant in medicinal chemistry .
Methyl 5-(aminomethyl)thiophene-2-carboxylate participates in several chemical reactions:
The mechanism of action for methyl 5-(aminomethyl)thiophene-2-carboxylate involves its interaction with specific biological targets, which may include enzymes or receptors involved in metabolic pathways. The aminomethyl group can facilitate binding to target sites due to its nucleophilic nature, potentially influencing biological activities such as enzyme inhibition or receptor modulation.
Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, suggesting that this compound may also possess significant pharmacological activities .
Methyl 5-(aminomethyl)thiophene-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 5-(aminomethyl)thiophene-2-carboxylate has various applications across scientific fields:
The synthesis of Methyl 5-(aminomethyl)thiophene-2-carboxylate relies heavily on radical bromination as a key step for introducing the aminomethyl functionality. This method begins with commercially available methyl 4-methylthiophene-2-carboxylate (14). Treatment with N-bromosuccinimide (NBS) under radical initiation conditions (typically using benzoyl peroxide or AIBN in refluxing CCl₄ or toluene) selectively brominates the benzylic methyl group, yielding the bromomethyl intermediate methyl 4-(bromomethyl)thiophene-2-carboxylate (15) in high yields (typically >85%) [3].
The bromomethyl group in 15 serves as a versatile handle for nitrogen introduction. Displacement with sodium azide in polar aprotic solvents like DMF or acetonitrile (50–60°C, 4–12 h) cleanly generates the corresponding azidomethyl derivative. Subsequent catalytic hydrogenation (H₂, 10% Pd/C or PtO₂ in methanol/ethyl acetate) reduces the azide to the primary amine, yielding Methyl 5-(aminomethyl)thiophene-2-carboxylate. This sequence avoids harsh conditions that could compromise the thiophene ring or ester functionality [3] [4]. The hydrochloride salt is often formed during workup (using HCl in ether or aqueous HCl) to enhance stability and crystallinity, with purity typically ≥97% as confirmed by HPLC and NMR [4].
Table 1: Key Steps and Conditions for Radical Bromination/Azide Route
Step | Reagents/Conditions | Intermediate/Product | Typical Yield |
---|---|---|---|
Radical Bromination | NBS, Benzoyl Peroxide, CCl₄, reflux | Methyl 4-(bromomethyl)thiophene-2-carboxylate | 85-92% |
Azide Displacement | NaN₃, DMF, 50-60°C | Methyl 4-(azidomethyl)thiophene-2-carboxylate | 90-95% |
Catalytic Hydrogenation | H₂, 10% Pd/C, EtOAc/MeOH, rt | Methyl 5-(aminomethyl)thiophene-2-carboxylate | 95-100% |
Salt Formation | HCl (g) in ether or aq. HCl | Methyl 5-(aminomethyl)thiophene-2-carboxylate·HCl | 85-90% |
An alternative pathway involves palladium-catalyzed cyanation of halogenated precursors, followed by reduction. This approach is particularly valuable when starting from dibrominated thiophenes like methyl 4,5-dibromothiophene-2-carboxylate (10). Selective mono-cyanation is achieved using zinc dust for partial dehalogenation, followed by palladium catalysis. A key advancement involves catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf as a ligand, combined with non-toxic cyanide sources such as K₄[Fe(CN)₆] or Zn(CN)₂ in polar aprotic solvents (DMF, NMP) at 80–100°C. This yields methyl 5-cyano-4-bromothiophene-2-carboxylate (11) regioselectively [3] [10].
The nitrile group in 11 is then reduced to the aminomethyl functionality. Catalytic hydrogenation (H₂, Ra-Ni or Pd/C, elevated pressure) proves effective but requires careful control to avoid over-reduction or desulfurization. Alternatively, stoichiometric reduction with borane complexes (e.g., BH₃·THF) at 0°C to room temperature provides superior chemoselectivity, directly yielding Methyl 5-(aminomethyl)thiophene-2-carboxylate after aqueous workup. This route offers flexibility for introducing isotopic labels (e.g., ¹⁵N) via labeled cyanide or ammonia during reduction [3] [8].
The primary amine in Methyl 5-(aminomethyl)thiophene-2-carboxylate is often protected during multi-step syntheses of complex molecules like GABA analogues. The tert-butoxycarbonyl (Boc) group is the protection strategy of choice due to its stability under diverse reaction conditions and mild deprotection. Protection is optimally performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.
Table 2: Optimization of Boc Protection/Deprotection for Methyl 5-(Aminomethyl)thiophene-2-carboxylate
Step | Optimal Conditions | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|
Protection | Boc₂O (1.1 eq), DIPEA (1.2 eq), DCM, rt | 2-3 h | 95-98% | Minimal ester hydrolysis |
Deprotection | 4M HCl in 1,4-Dioxane (10 vol), rt | 0.5-1 h | 92-95% | Direct HCl salt formation, high purity |
Deprotection | TFA:DCM (1:1 v/v), 0°C to rt | 1-2 h | 90-93% | Faster reaction |
The carboxylic acid precursor, 5-(aminomethyl)thiophene-2-carboxylic acid, is often synthesized or handled in protected form. Converting this acid to Methyl 5-(aminomethyl)thiophene-2-carboxylate, or hydrolyzing the ester back to the acid, are critical steps requiring optimization to preserve the amine functionality.
Carbodiimide-Mediated Coupling (DCC/DMAP): Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM/MeOH at 0°C to rt offers high yields (85–90%) and excellent functional group tolerance, including the free amine if present. This is the method of choice for sensitive substrates or isotopic labeling (e.g., CD₃OD for d₃-methyl ester) [3].
Saponification: Hydrolysis of Methyl 5-(aminomethyl)thiophene-2-carboxylate to the free acid is essential for preparing derivatives or metal salts. Standard aqueous NaOH or LiOH (1–2 M) in THF/MeOH/H₂O solvent mixtures (e.g., 3:1:1 v/v/v) at room temperature typically completes within 1–2 hours. Using the free amine form requires careful pH control (pH ~10-11) during the reaction to prevent amine protonation which slows hydrolysis, followed by acidification (pH 2-3 with HCl) to precipitate the pure acid. Employing the amine hydrochloride salt simplifies the process as no pH adjustment is needed during hydrolysis, but slightly higher base equivalents (1.5–2.0 equiv) and longer times (2–4 h) may be required. Lithium hydroxide often provides cleaner reaction profiles and easier workup compared to NaOH, especially on larger scales [2] [3].
Table 3: Comparison of Esterification and Saponification Methods
Reaction | Method | Key Conditions | Yield | Amine Compatibility | Key Limitation |
---|---|---|---|---|---|
Esterification | Fischer (H⁺ cat.) | MeOH, H₂SO₄, reflux, 12-24 h | 60-75% | Poor (requires protected amine) | Long reaction, decomposition |
Esterification | Diazomethane | CH₂N₂, Et₂O/MeOH, 0°C, 5-15 min | >98% | Excellent | Extreme toxicity, safety hazard |
Esterification | DCC/DMAP | DCC, DMAP, DCM/MeOH, rt, 12 h | 85-90% | Excellent (free amine ok) | Requires purification (DCU removal) |
Saponification | NaOH (amine·HCl salt) | 1.5-2.0 M NaOH, THF/MeOH/H₂O, rt, 2-4 h | 85-90% | Good (as HCl salt) | Longer time needed |
Saponification | LiOH (free amine) | 1.0-1.2 M LiOH, THF/H₂O, rt, 1-2 h, pH control | 90-95% | Excellent | Requires careful pH monitoring |
These optimized synthetic methodologies provide robust and scalable routes to Methyl 5-(aminomethyl)thiophene-2-carboxylate and its derivatives, enabling its application as a key intermediate in the synthesis of bioactive heteroaromatic GABA analogues and complex pharmaceuticals like strontium ranelate precursors [2] [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4